4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
説明
This compound features a complex polycyclic structure integrating a 6-bromo-2-hydroxy-4-phenylquinoline core, a 4,5-dihydro-1H-pyrazol-1-yl ring substituted with a 2,5-dimethoxyphenyl group, and a terminal 4-oxobutanoic acid chain. Synthesis likely follows a multi-step protocol involving cyclocondensation, halogenation, and coupling reactions, as inferred from analogous procedures in the literature .
特性
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN3O6/c1-39-19-9-11-25(40-2)21(15-19)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-14-18(31)8-10-22(20)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLSNSZVWBDQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (often referred to as DQP-1105) has garnered attention due to its potential biological activities, particularly in the context of NMDA receptor inhibition and its implications in various pathophysiological conditions. This article explores the biological activity of DQP-1105, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
DQP-1105 acts primarily as an antagonist at NMDA receptors, specifically targeting GluN2C and GluN2D subunits. Research has shown that it possesses a noncompetitive inhibitory mechanism, which is characterized by:
- Voltage Independence : The inhibition does not change with varying concentrations of coagonists like glutamate or glycine.
- Selective Inhibition : It exhibits approximately 50-fold selectivity for GluN2C and GluN2D over other subunits such as GluN2A and GluN2B .
Structure-Activity Relationship
The structural features of DQP-1105 are crucial for its biological activity. The presence of the pyrazole ring and the quinoline moiety contribute significantly to its binding affinity and selectivity for NMDA receptors. Variations in these structures have been linked to differences in inhibitory potency, indicating a strong structure-activity relationship (SAR) that can guide future drug design efforts.
Biological Activities
Case Study 1: NMDA Receptor Inhibition
A study evaluated the effects of DQP-1105 on NMDA receptor-mediated currents and found that it inhibited single-channel currents without altering mean open time or conductance. This supports the hypothesis that DQP-1105 acts at a pregating step in receptor activation .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various derivatives of 4-oxobutanoic acids, certain compounds demonstrated high efficacy against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of DQP-1105 .
Data Tables
| Activity Type | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| NMDA Receptor Inhibition | DQP-1105 | < 50 | Selective for GluN2C/D receptors |
| Antimicrobial Activity | Various | Varies | Effective against Bacillus subtilis (37.6%) |
| Tyrosinase Inhibition | Alkyl Derivatives | 102.3 - 244.1 | Structure-dependent activity observed |
科学的研究の応用
Pharmacological Properties
The pharmacological activities of pyrazole derivatives are well-documented. The specific compound has potential applications in various therapeutic areas:
-
Anticancer Activity :
- Pyrazole derivatives are known to exhibit anticancer properties. Research indicates that modifications in the pyrazole structure can enhance its efficacy against cancer cells. For instance, derivatives have been synthesized with promising results against various cancer types, including breast and lung cancers .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Pyrazole derivatives have been explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The antioxidant properties of these compounds may play a role in protecting neuronal cells from oxidative stress .
Case Studies and Research Findings
Here are notable findings related to the applications of pyrazole derivatives that could be relevant to this compound:
類似化合物との比較
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a family of pyrazoline-quinoline hybrids with modifications in substituents on the quinoline and aryl rings. Key analogs and their distinguishing features are summarized below:
Key Observations:
Halogen Substitutions: The 6-bromo group in the target compound contrasts with 6-chloro in analogs (e.g., compound 12 ). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine.
Functional Group Impact: The 2-hydroxy group on the quinoline (target) versus 2-oxo (e.g., compound 64 ) alters hydrogen-bonding capacity. Hydroxy groups can act as hydrogen donors, influencing solubility and receptor binding. Dimethoxyphenyl substituents (target) introduce electron-donating effects, which may stabilize charge-transfer interactions compared to electron-withdrawing groups like 3-F-Ph (compound 12 ).
Synthetic Efficiency :
- Yields for analogs range widely (22–91%), with lower yields often linked to steric hindrance (e.g., compound 25, 27% ). The target compound’s synthesis may face similar challenges due to the bulky dimethoxyphenyl group.
- Purity across analogs consistently exceeds 94% (HPLC), reflecting robust purification protocols (e.g., flash chromatography ).
Therapeutic Implications: Pyrazoline-quinoline hybrids are explored for antimicrobial and anticancer activity. For instance, chloro-fluoro derivatives (e.g., compound 25 ) show enhanced bioactivity due to halogen-mediated interactions with target enzymes . The target compound’s 2-hydroxyquinoline moiety may confer antioxidant properties, as seen in related hydroxyquinoline derivatives .
Research Findings and Trends
- Structural Characterization : Analogs are routinely analyzed via 1H/13C NMR, HRMS, and HPLC , with software like SHELXL and Multiwfn aiding in crystallographic and electronic structure analysis.
- Pharmacophore Models: Non-competitive pyrazoline inhibitors often rely on the quinoline-pyrazoline scaffold for binding to enzymes (e.g., kinase targets) .
- Interactions: Bromine’s polarizability enhances van der Waals interactions in binding pockets, as noted in isostructural bromo/chloro comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
